Cas no 890095-50-8 (5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester)

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester structure
890095-50-8 structure
Product Name:5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester
Numero CAS:890095-50-8
MF:C11H10BrNO2
MW:268.106602191925
MDL:MFCD08273475
CID:3103481
PubChem ID:8027184
Update Time:2025-06-15

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester
    • Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (ACI)
    • Methyl 5-bromo-1-methylindole-3-carboxylate
    • Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
    • AKOS005601903
    • STK689796
    • SCHEMBL19202547
    • CS-0141010
    • methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
    • A10010
    • MFCD08273475
    • 890095-50-8
    • DB-402673
    • MDL: MFCD08273475
    • Inchi: 1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-5-7(12)3-4-10(8)13/h3-6H,1-2H3
    • Chiave InChI: HYEVKYLKCUGBHK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=C(C=2)Br)N(C)C=1)OC

Proprietà calcolate

  • Massa esatta: 266.98949g/mol
  • Massa monoisotopica: 266.98949g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 259
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 31.2Ų

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5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 2 h, rt
Riferimento
Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents
Hu, Yuanyuan; Ruan, Wenchen; Gao, Anhui; Zhou, Yubo; Gao, Lixin; et al, Pharmazie, 2017, 72(12), 707-713

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  reflux
Riferimento
Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives
Sreenivasulu, Reddymasu; Reddy, Kotthireddy Thirumal; Sujitha, Pombala; Kumar, C. Ganesh; Raju, Rudraraju Ramesh, Bioorganic & Medicinal Chemistry, 2019, 27(6), 1043-1055

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 4 h, rt
Riferimento
Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1
Zaienne, Daniel; Willems, Sabine ; Schierle, Simone; Heering, Jan ; Merk, Daniel, Journal of Medicinal Chemistry, 2021, 64(20), 15126-15140

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3.5 h, 130 °C
Riferimento
Synthesis, anticancer evaluation and molecular docking studies of 2,5-bis(indolyl)-1,3,4-oxadiazoles, Nortopsentin analogues
Sreenivasulu, Reddymasu; Tej, Mandava Bhuvan; Jadav, Surender Singh; Sujitha, Pombala; Kumar, C. Ganesh; et al, Journal of Molecular Structure, 2020, 1208,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3.5 h, 130 °C
Riferimento
Synthesis, anticancer evaluation and molecular docking studies of bis(indolyl)triazinones, Nortopsentin analogs
Sreenivasulu, Reddymasu; Durgesh, Rudavath; Jadav, Surender Singh; Sujitha, Pombala; Ganesh Kumar, C.; et al, Chemical Papers, 2018, 72(6), 1369-1378

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Raw materials

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Preparation Products

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